molecular formula C18H16O5 B600766 6,2',4'-Triméthoxyflavone CAS No. 720675-74-1

6,2',4'-Triméthoxyflavone

Numéro de catalogue: B600766
Numéro CAS: 720675-74-1
Poids moléculaire: 312.32
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action
6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings
Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury
Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects
TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of 6,2',4'-trimethoxyflavone with other flavonoids regarding their cytotoxic and apoptotic effects:

Compound Cell Line Concentration (µg/mL) Apoptosis (%)
6,2',4'-TrimethoxyflavoneMCF-71036
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneMCF-765033
Compound 3MCF-710Not specified

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 6,2’,4’-triméthoxyflavone implique généralement la méthoxylation de dérivés de flavone. Une méthode courante consiste à faire réagir le 2,4-diméthoxybenzaldéhyde avec la 2-hydroxyacetophénone en présence d'une base, suivie d'une cyclisation et d'une méthoxylation supplémentaire .

Méthodes de production industrielle

La production industrielle de la 6,2’,4’-triméthoxyflavone peut impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

La 6,2’,4’-triméthoxyflavone subit diverses réactions chimiques, notamment :

Réactifs et conditions communs

Produits principaux

Applications de la recherche scientifique

La 6,2’,4’-triméthoxyflavone a diverses applications dans la recherche scientifique :

Mécanisme d'action

La 6,2’,4’-triméthoxyflavone exerce ses effets principalement par l'antagonisme du récepteur des hydrocarbures aromatiques (AHR). Elle entre en compétition avec des agonistes tels que la 2,3,7,8-tétrachlorodibenzo-p-dioxine et le benzo[a]pyrène, inhibant efficacement la transactivation des gènes cibles médiée par l'AHR, tels que le CYP1A1. Cette inhibition est indépendante de la lignée cellulaire ou de l'espèce, ce qui en fait un outil précieux pour étudier la fonction de l'AHR .

Comparaison Avec Des Composés Similaires

Composés similaires

  • 5-Methoxyflavone
  • 7,4’-Dimethoxyisoflavone
  • Alpha-napthoflavone
  • 3’,4’-Dimethoxyflavone
  • Eupatorin
  • Eupatilin

Unicité

La 6,2’,4’-triméthoxyflavone est unique en sa capacité à agir comme un antagoniste pur de l'AHR sans activité agoniste partielle. Cela la distingue d'autres antagonistes de l'AHR comme l'alpha-napthoflavone, qui présentent une activité agoniste partielle. De plus, elle ne présente aucune dépendance à l'espèce ou au promoteur, ce qui en fait un outil supérieur pour une dissection précise de la fonction de l'AHR .

Activité Biologique

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6,2',4'-Trimethoxyflavone is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

  • Chemical Name : 2',4',6-Trimethoxyflavone
  • Molecular Formula : C16H16O5
  • Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

  • MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .
  • Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

Cell LineConcentration (µM)Apoptosis (%)
MCF-71036
A278040Significant
MDA-MB-468IC50 = 0.5Inhibited growth

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

  • Study on AHR Antagonism :
    • A study conducted by Murray et al. identified TMF as a potent AHR antagonist with no species or promoter dependence, allowing for versatile applications in research .
  • Cytotoxicity Assessment :
    • In another investigation focusing on flavonoids' cytotoxic effects, TMF was shown to significantly reduce cell viability and induce apoptosis across multiple cancer cell lines .
  • Comparative Analysis with Other Flavonoids :
    • Comparative studies have indicated that while other flavonoids exhibit varying degrees of agonistic activity, TMF stands out due to its pure antagonistic profile .

Propriétés

IUPAC Name

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFDVDASNSUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350974
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720675-90-1
Record name 6,2',4'-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 720675-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: 6,2',4'-Trimethoxyflavone (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.